4-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
4-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring multiple functional groups, including iodine, amide, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring. Subsequent iodination and methylation steps are then employed to introduce the iodine and methyl groups, respectively. The final step involves the formation of the amide bond through a reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The iodine atom can be oxidized to form iodate or iodine(VII) oxide.
Reduction: : The iodine atom can be reduced to form iodide.
Substitution: : The iodine atom can be substituted with other groups, such as alkyl or aryl groups.
Amide Bond Formation: : The carboxamide group can participate in reactions to form other amides or peptides.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents like sodium thiosulfate (Na₂S₂O₃) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Amide Bond Formation: : Reagents like carbodiimides (e.g., DCC, EDC) and coupling agents (e.g., HATU) are commonly employed.
Major Products Formed
Oxidation: : Iodate (IO₃⁻) or iodine(VII) oxide (I₂O₅)
Reduction: : Iodide (I⁻)
Substitution: : Alkyl or aryl iodides
Amide Bond Formation: : Various amides or peptides
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It has potential therapeutic applications, such as in the development of antileishmanial and antimalarial drugs.
Industry: : It can be used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other pyrazole derivatives and iodinated compounds, which may have different biological activities and applications. Some examples of similar compounds are:
4-iodo-1-methyl-1H-pyrazole-5-carboxamide
1-methyl-1H-pyrazole-3-carboxamide
4-[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino-1H-pyrazole-3-carboxylic acid
These compounds may differ in their substitution patterns, functional groups, and overall molecular structure, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
4-[(4-iodo-2-methylpyrazole-3-carbonyl)amino]-1-methylpyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN6O2/c1-16-4-6(7(15-16)9(12)18)14-10(19)8-5(11)3-13-17(8)2/h3-4H,1-2H3,(H2,12,18)(H,14,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAKADIYQULWCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)NC(=O)C2=C(C=NN2C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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